molecular formula C6H4F3IN2 B576788 5-Iodo-4-(trifluoromethyl)pyridin-2-amine CAS No. 1321530-57-7

5-Iodo-4-(trifluoromethyl)pyridin-2-amine

Cat. No.: B576788
CAS No.: 1321530-57-7
M. Wt: 288.012
InChI Key: PGNGJYQCYGFNCV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-iodo-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3IN2/c7-6(8,9)3-1-5(11)12-2-4(3)10/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNGJYQCYGFNCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70728744
Record name 5-Iodo-4-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1321530-57-7
Record name 5-Iodo-4-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-4-(trifluoromethyl)pyridin-2-amine typically involves the introduction of iodine and trifluoromethyl groups onto a pyridine ring. One common method is the trifluoromethylation of 4-iodobenzene, followed by amination. The reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-4-(trifluoromethyl)pyridin-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Iodo-4-(trifluoromethyl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Iodo-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. The iodine atom can also participate in halogen bonding, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1321530-57-7
  • Molecular Formula : C₆H₄F₃IN₂
  • Molecular Weight : 288.01 g/mol
  • Storage : Requires sealed, dry storage at 2–8°C to maintain stability .

Its trifluoromethyl and iodo substituents enhance electronic and steric properties, making it valuable for medicinal chemistry and catalysis.

Availability : Currently out of stock, but suppliers offer quantities ranging from 100 mg to 25 g .

Comparison with Structural Analogs

Structural Isomers and Positional Variants

The positional arrangement of iodine and trifluoromethyl groups on the pyridine ring significantly alters physicochemical properties. Key analogs include:

Compound Name CAS No. Substituent Positions Molecular Weight Purity Price (1g)
5-Iodo-4-(trifluoromethyl)pyridin-2-amine 1321530-57-7 2-NH₂, 4-CF₃, 5-I 288.01 N/A Inquire
5-Iodo-2-(trifluoromethyl)pyridin-4-amine 1239462-10-2 4-NH₂, 2-CF₃, 5-I 288.01 95% $400
4-Iodo-5-(trifluoromethyl)pyridin-2-amine 1227515-42-5 2-NH₂, 5-CF₃, 4-I 288.01 97% Inquire
3-Iodo-5-(trifluoromethyl)pyridin-2-amine HB430 series 2-NH₂, 5-CF₃, 3-I 288.01 N/A $400

Key Observations :

  • Isomer Activity : Positional changes influence dipole moments and hydrogen-bonding capacity. For example, the 5-iodo-4-CF₃ isomer (target compound) may exhibit distinct electronic effects compared to the 5-iodo-2-CF₃ analog due to proximity of substituents .
  • Purity & Pricing: Higher purity (97%) is noted for the 4-iodo-5-CF₃ isomer, while the 3-iodo variant (HB430) is priced at $400/g .

Halogen-Substituted Analogs

Replacing iodine with other halogens alters reactivity and molecular weight:

Compound Name CAS No. Halogen Molecular Weight Similarity Score
5-Chloro-4-iodo-2-(trifluoromethyl)pyridine 823221-95-0 Cl, I 307.45 0.83
3-Bromo-6-(trifluoromethoxy)pyridin-2-amine 1361825-47-9 Br 273.02 N/A

Key Observations :

  • Similarity Scores : The 5-chloro-4-iodo analog shares 83% structural similarity with the target compound, suggesting overlapping synthetic utility .

Functional Group Modifications

Variants with alternative functional groups demonstrate divergent applications:

Compound Name CAS No. Functional Group Molecular Weight
2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide 10-F468715 Cyano, acetamide 256.20
(E)-N-(5-fluoro-4-((hydroxyimino)methyl)-3-iodopyridin-2-yl)pivalamide N/A Pivalamide 409.16

Key Observations :

  • Pharmaceutical Relevance : The pivalamide derivative () was synthesized for Plasmodium inhibition studies, highlighting the role of pyridine derivatives in antimalarial drug discovery .

Biological Activity

5-Iodo-4-(trifluoromethyl)pyridin-2-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of herbicidal and pharmaceutical applications. This article delves into its biological activity, supported by research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound this compound is characterized by the presence of a pyridine ring substituted with an iodine atom and a trifluoromethyl group. Its molecular formula is C7H5F3N2I, and it has a molecular weight of approximately 292.03 g/mol. The trifluoromethyl group enhances lipophilicity, which may influence its biological interactions.

Herbicidal Activity

Research indicates that compounds similar to this compound exhibit significant herbicidal properties. A patent (ES2699299T3) describes various compounds of similar structure being effective as herbicides, suggesting that this compound may also possess this capability. The mechanism often involves inhibition of specific biochemical pathways in plants, such as photosynthesis or amino acid synthesis, leading to plant death .

Case Studies and Research Findings

  • Antiviral Activity : A study on related trifluoromethylated compounds demonstrated that they could inhibit viral replication with lower cytotoxicity compared to traditional antiviral agents. This suggests a favorable therapeutic index for compounds like this compound in antiviral applications .
  • Anticancer Activity : Compounds structurally related to this compound have been evaluated for their anticancer properties in vitro. For example, one study found that certain pyridine derivatives exhibited significant cytotoxic effects against Sarcoma 180 cells, indicating potential for further development as anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyridine derivatives. The introduction of electron-withdrawing groups such as trifluoromethyl enhances the reactivity of the compound, potentially increasing its interaction with biological targets.

Substituent Effect on Activity
IodineIncreases lipophilicity and bioactivity
TrifluoromethylEnhances potency against cancer and viruses
Alkyl groupsModulates solubility and cellular uptake

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